Cas no 363-52-0 (3-fluorobenzene-1,2-diol)
3-fluorobenzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluorocatechol
- 3-Fluorobenzene-1,2-diol
- 1-Fluoro-2,3-dihydroxybenzene
- 3-Fluoro-1,2-dihydroxybenzene
- 1,2-Benzenediol, 3-fluoro-
- Pyrocatechol, 3-fluoro-
- 1,2-Dihydroxy-3-fluoroBenzene
- 3-Fluoro-1,2-benzenediol
- 2,3-Dihydroxyfluorobenzene
- DXOSJQLIRGXWCF-UHFFFAOYSA-N
- 3FA
- PubChem4142
- 3-fluoro-benzene-1,2-diol
- KSC497S2D
- 3-Fluoro-1,2-benzenediol #
- Benzen-1,2-diol, 3-fluoro-
- CS-W007482
- CHEMBL1230120
- Q27120383
- F0001-1039
- F0282
- InChI=1/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
- CL8492
- A19880
- FT-0615672
- PS-9161
- SY028999
- DXOSJQLIRGXWCF-UHFFFAOYSA-
- J-512548
- 363-52-0
- AM20060899
- AKOS005063857
- SCHEMBL69014
- EN300-96038
- BP-10908
- MFCD00042582
- 3-Fluorocatechol, 99%
- CHEBI:39876
- HY-W007482
- NS00121192
- DTXSID50189839
- 3-Fluoropyrocatechol; 1,2-Dihydroxy-3-fluorobenzene; 3-Fluoro-1,2-benzenediol; 3-Fluoro-2-hydroxyphenol;
- DB-001257
- 3-fluorobenzene-1,2-diol
-
- MDL: MFCD00042582
- Inchi: 1S/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
- InChI Key: DXOSJQLIRGXWCF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1O)O
- BRN: 2436074
Computed Properties
- Exact Mass: 128.02700
- Monoisotopic Mass: 128.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: 1.6
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Not available
- Density: 1.5140
- Melting Point: 70.0 to 74.0 deg-C
- Boiling Point: 218.4°C at 760 mmHg
- Flash Point: 85.9 °C
- Refractive Index: 1.388
- PSA: 40.46000
- LogP: 1.23690
- Sensitiveness: Light Sensitive
- Solubility: Not available
3-fluorobenzene-1,2-diol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H312,H314,H332
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: R20/21/22;R34
- Safety Instruction: S26; S27; S28; S36/37/39; S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD9919)
- Safety Term:8
- Packing Group:III
- Risk Phrases:R20/21/22
- Packing Group:III
- Hazard Level:8
3-fluorobenzene-1,2-diol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
3-fluorobenzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006210-1g |
3-Fluorocatechol |
363-52-0 | 99% | 1g |
£11.00 | 2022-02-28 | |
| Fluorochem | 006210-5g |
3-Fluorocatechol |
363-52-0 | 99% | 5g |
£32.00 | 2022-02-28 | |
| Fluorochem | 006210-10g |
3-Fluorocatechol |
363-52-0 | 99% | 10g |
£48.00 | 2022-02-28 | |
| Fluorochem | 006210-25g |
3-Fluorocatechol |
363-52-0 | 99% | 25g |
£105.00 | 2022-02-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0282-5G |
3-Fluorocatechol |
363-52-0 | >98.0%(GC) | 5g |
¥990.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122610-1g |
3-fluorobenzene-1,2-diol |
363-52-0 | 98% | 1g |
¥42.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122610-25g |
3-fluorobenzene-1,2-diol |
363-52-0 | 98% | 25g |
¥767.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122610-5g |
3-fluorobenzene-1,2-diol |
363-52-0 | 98% | 5g |
¥168.90 | 2023-08-31 | |
| Chemenu | CM117113-25g |
3-Fluorocatechol |
363-52-0 | 95+% | 25g |
$133 | 2021-06-17 | |
| TRC | F588825-5g |
3-Fluorocatechol |
363-52-0 | 5g |
$ 227.00 | 2023-09-07 |
3-fluorobenzene-1,2-diol Suppliers
3-fluorobenzene-1,2-diol Related Literature
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Yu Ji,Shohana Islam,Haiyang Cui,Gaurao V. Dhoke,Mehdi D. Davari,Alan M. Mertens,Ulrich Schwaneberg Catal. Sci. Technol. 2020 10 2369
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Jian-Xin Yu,Vikram D. Kodibagkar,Li Liu,Zhongwei Zhang,Li Liu,Jennifer Magnusson,Yuting Liu Chem. Sci. 2013 4 2132
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Yun Wang,Yuanyuan Li,Yan Liu,Juan Han,Jinchen Xia,Xu Bao,Liang Ni,Xu Tang RSC Adv. 2016 6 80885
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Brant G. Lemons,David T. Richens,Ashley Anderson,Myles Sedgwick,Debbie C. Crans,Michael D. Johnson New J. Chem. 2013 37 75
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Adèle Larcher,Aurélien Lebrun,Michael Smietana,Danielle Laurencin New J. Chem. 2018 42 2815
Additional information on 3-fluorobenzene-1,2-diol
Professional Introduction to 3-Fluorobenzene-1,2-diol (CAS No. 363-52-0)
3-Fluorobenzene-1,2-diol, identified by the Chemical Abstracts Service Number (CAS No.) 363-52-0, is a fluorinated aromatic diol that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its fluorine substituent and hydroxyl groups on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
The structural motif of 3-fluorobenzene-1,2-diol consists of a benzene ring substituted with a fluorine atom at the 3-position and hydroxyl groups at the 1 and 2 positions. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The presence of the fluorine atom, in particular, is known to modulate the metabolic stability, binding affinity, and overall pharmacological profile of compounds derived from this scaffold.
In recent years, 3-fluorobenzene-1,2-diol has been extensively studied for its potential applications in drug discovery. The diol moiety serves as a versatile functional handle, enabling further derivatization through oxidation, reduction, or etherification reactions. These modifications have been exploited to develop novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders.
One of the most compelling aspects of 3-fluorobenzene-1,2-diol is its role as a precursor in the synthesis of fluorinated heterocycles. Fluorinated aromatic compounds are increasingly recognized for their enhanced bioavailability and resistance to enzymatic degradation. For instance, studies have demonstrated that incorporating fluorine atoms into drug molecules can improve their pharmacokinetic properties by increasing lipophilicity and reducing metabolic clearance. 3-Fluorobenzene-1,2-diol provides an accessible entry point to such fluorinated scaffolds, facilitating the development of next-generation pharmaceuticals.
Recent research has also highlighted the utility of 3-fluorobenzene-1,2-diol in materials science. The compound's ability to form hydrogen bonds due to the hydroxyl groups makes it a promising candidate for designing polymeric materials with specific functionalities. For example, polymers derived from this diol have been investigated for their potential as biodegradable scaffolds in tissue engineering applications. The fluorine atom further enhances material properties by influencing surface interactions and thermal stability.
The synthesis of 3-fluorobenzene-1,2-diol typically involves multi-step organic transformations starting from commercially available fluorobenzene derivatives. Common synthetic routes include halogenation followed by dihydroxylation or direct oxidation of fluoro-substituted precursors. Advances in catalytic methods have enabled more efficient and environmentally benign routes to this compound, aligning with the growing emphasis on sustainable chemistry practices.
In academic and industrial settings, 3-fluorobenzene-1,2-diol is often employed as a building block in combinatorial chemistry libraries. Its structural features allow for rapid diversification of molecular structures through automated synthesis platforms. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds with desired biological activities.
The pharmacological potential of derivatives of 3-fluorobenzene-1,2-diol has been explored across multiple therapeutic areas. For instance, researchers have synthesized analogs targeting enzyme inhibition pathways implicated in cancer progression. The fluorine atom's electronic effects can fine-tune binding interactions with protein receptors, leading to improved therapeutic efficacy and reduced side effects compared to non-fluorinated counterparts.
Moreover, the material science applications of 3-fluorobenzene-1,2-diol extend to its use as a monomer or crosslinking agent in polymer networks. These materials exhibit tunable mechanical properties and chemical resistance due to the presence of both hydroxyl and fluoro groups. Such characteristics make them suitable for applications ranging from coatings to advanced composites.
As interest in green chemistry grows, efforts have been directed toward optimizing processes for producing 3-fluorobenzene-1,2-diol with minimal environmental impact. Innovations in solvent systems and catalytic methodologies have reduced waste generation and energy consumption during synthesis. These advancements not only enhance sustainability but also improve cost-effectiveness for industrial-scale production.
The future prospects for 3-fluorobenzene-1,2-diol are promising, with ongoing research uncovering new synthetic strategies and applications. Collaborative efforts between academia and industry are expected to accelerate the development of novel derivatives for pharmaceuticals and advanced materials alike. As our understanding of molecular interactions deepens,the versatility of this compound will continue to drive innovation across multiple scientific disciplines.
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